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Compound of Interest

Compound Name: Neoeriocitrin

Cat. No.: B1678166

Introduction Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, is
recognized for its significant antioxidant properties. Accurate quantification of this bioactive
compound in plant extracts is crucial for quality control, standardization of herbal products, and
further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled
with an Ultraviolet (UV) detector is a widely used analytical technique for this purpose, offering
excellent resolution and sensitivity.[1][2] This method relies on a reversed-phase
chromatography principle to separate neoeriocitrin from other components in the complex
plant matrix, followed by its detection and quantification based on its characteristic UV
absorbance.

Principle of the Method The method employs a Reversed-Phase HPLC (RP-HPLC) system. A
C18 column is used as the stationary phase, which retains nonpolar compounds more strongly.
The mobile phase consists of a mixture of an aqueous solvent (acidified water) and an organic
solvent (methanol or acetonitrile). By gradually increasing the proportion of the organic solvent
(gradient elution), compounds are eluted from the column based on their polarity.
Neoeriocitrin, being a moderately polar compound, is well-resolved from other
phytochemicals. The eluting compound is then passed through a UV detector set at a specific
wavelength where neoeriocitrin exhibits maximum absorbance, typically around 282 nm,
allowing for its accurate quantification.[3][4]

Experimental Protocols

1. Materials and Reagents
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» Neoeriocitrin analytical standard (=98% purity)
e HPLC-grade methanol

o HPLC-grade acetonitrile

» HPLC-grade water

e Formic acid (or Trifluoroacetic acid, TFA)

e Plant material (e.g., dried citrus peel powder)

e 0.22 um or 0.45 um syringe filters

2. Instrumentation

e HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and
a Diode Array Detector (DAD) or UV-Vis detector.

» Analytical balance
 Ultrasonic bath

e Centrifuge

e Vortex mixer

3. Chromatographic Conditions A validated set of chromatographic conditions is essential for
achieving optimal separation and quantification.
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Parameter Specification

C18 reversed-phase column (e.g., 250 mm x 4.6
Column
mm, 5 um)[5]

Mobile Phase A Water with 0.1% Formic Acid

Acetonitrile (or Methanol) with 0.1% Formic
Acid[6]

Mobile Phase B

0-5 min: 15% B; 5-20 min: 15-40% B; 20-25
min: 40-80% B; 25-30 min: 80-15% B

Gradient Elution

Flow Rate 1.0 mL/min[7][8]
Column Temperature 30°CJ6]
Injection Volume 10 pL

Detection Wavelength 282 nm|[3]

4. Preparation of Standard Solutions

e Stock Solution (1000 pg/mL): Accurately weigh 10 mg of neoeriocitrin standard and
dissolve it in 10 mL of methanol in a volumetric flask.

e Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50,
100 pg/mL) by serially diluting the stock solution with methanol. Store these solutions at 4°C,
protected from light.

5. Sample Preparation Protocol The extraction procedure is critical for obtaining accurate
quantitative results.

o Extraction: Accurately weigh approximately 1.0 g of the homogenized, dried plant powder
into a centrifuge tube. Add 20 mL of 70% methanol-water solution.

e Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30
minutes to facilitate extraction.
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o Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant
material.[1]

« Filtration: Carefully collect the supernatant and filter it through a 0.22 um syringe filter into an
HPLC vial.

« Injection: The filtered extract is now ready for injection into the HPLC system.

Diagram: Experimental Workflow for Neoeriocitrin Quantification
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Figure 1: Experimental Workflow

Click to download full resolution via product page

Caption: A flowchart of the sample preparation and analysis process.
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Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according
to the International Conference on Harmonization (ICH) guidelines. Key validation parameters

are summarized below.[6][9]
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Parameter Methodology Acceptance Criteria
Compare the chromatogram of
a blank, a standard, and a The peak for neoeriocitrin in
Specificity plant extract to ensure no the sample should be pure and
interfering peaks at the have no co-eluting peaks.
retention time of neoeriocitrin.
Analyze a series of at least five
concentrations of the standard
) ) ) o Correlation coefficient (R2) =
Linearity solution. Plot a calibration

curve of peak area vs.

concentration.

0.999.[6][10]

Limit of Detection (LOD)

Determined based on the
signal-to-noise ratio (typically
3:1) or from the standard
deviation of the response and
the slope of the calibration

curve.

The lowest concentration of
analyte that can be reliably
detected.

Limit of Quantitation (LOQ)

Determined based on the
signal-to-noise ratio (typically
10:1) or from the standard
deviation of the response and
the slope of the calibration

curve.

The lowest concentration of
analyte that can be quantified
with acceptable precision and

accuracy.[8]

Accuracy (% Recovery)

Spike a known amount of
neoeriocitrin standard into a
pre-analyzed plant extract at
three different concentration
levels. Calculate the

percentage recovery.

Recovery should be within 90-
110%.[9][10][11]

Precision (RSD%)

Repeatability (Intra-day):
Analyze replicate injections of
the same sample on the same

day. Intermediate Precision

Relative Standard Deviation
(RSD) < 5%.[9][11]
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(Inter-day): Analyze the sample

on different days.

Diagram: HPLC Method Validation Parameters

Validated HPLC-UV Method

Specificity Linearity Accuracy Precision LOD LOQ
(No Interference) (R2=0.999) (% Recovery) (% RSD) (Sensitivity) (Quantitation Limit)

Validation Parameters (ICH Guidelines)

Figure 2: Method Validation Workflow

Click to download full resolution via product page

Caption: Key parameters for the validation of the analytical method.

Data Analysis and Results

1. Calibration Curve A linear regression is performed on the data obtained from the working
standard solutions (peak area vs. concentration). The resulting equation (y = mx + c¢) and the
correlation coefficient (R2) are used for quantification.

2. Quantification of Neoeriocitrin in Samples The peak area corresponding to neoeriocitrin in
the sample chromatogram is used to calculate its concentration using the calibration curve
equation. The final amount is typically expressed as micrograms per gram (ug/g) or milligrams
per gram (mg/g) of the dry weight of the plant material.

Example Quantitative Data
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. ) Concentration Concentration
Retention Time . .
Sample ID Peak Area in Extract in Plant (mgl/g

(min)
(ng/imL) DW)

Standard (25

14.2 450150 25.0 N/A
Hg/mL)
Citrus Peel

14.3 360120 20.0 4.0
Extract A
Citrus Leaf

14.2 90030 5.0 1.0
Extract B

Note: DW = Dry Weight. Calculations assume a 1g sample extracted in 20 mL of solvent.

Conclusion The described HPLC-UV method is specific, accurate, and precise for the
quantification of neoeriocitrin in plant extracts. The detailed protocol for sample preparation,
chromatographic separation, and method validation provides a robust framework for natural
product analysis, ensuring reliable data for quality control and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. d-nb.info [d-nb.info]

3. US6409996B1 - Composition comprising one or more flavonoids, method of obtaining
such composition and use thereof as UV-absorbing agent - Google Patents
[patents.google.com]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/product/b1678166?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2076-3921/14/1/20
https://d-nb.info/117115349X/34
https://patents.google.com/patent/US6409996B1/en
https://patents.google.com/patent/US6409996B1/en
https://patents.google.com/patent/US6409996B1/en
https://www.mdpi.com/1420-3049/12/8/1641
https://www.researchgate.net/figure/Separation-of-25-flavonoid-standards-1-eriocitrin-2-neoeriocitrin-3-robinetin_fig1_233990443
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Validation of the HPLC Analytical Method for the Determination of Chemical and
Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

e 7.scienggj.org [scienggj.org]
e 8. medic.upm.edu.my [medic.upm.edu.my]
e 9. longdom.org [longdom.org]

» 10. Validation of the High-Performance Liquid Chromatography Method for Determining
Quercitrin in Capsicum annuum L. Cultivar Dangjo - PMC [pmc.ncbi.nim.nih.gov]

e 11. Validation of the High-Performance Liquid Chromatography Method for Determining
Quercitrin in Capsicum annuum L. Cultivar Dangjo - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Note: Quantification of Neoeriocitrin in Plant
Extracts by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678166#hplc-uv-method-for-quantification-of-
neoeriocitrin-in-plant-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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